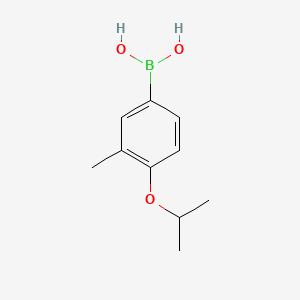

4-Isopropoxy-3-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isopropoxy-3-methylphenylboronic acid is a compound with the CAS Number: 850568-09-1 and Molecular Weight: 194.04 . It is a white solid and is commonly used as a building block in the preparation of various pharmaceuticals and agrochemicals .

Molecular Structure Analysis

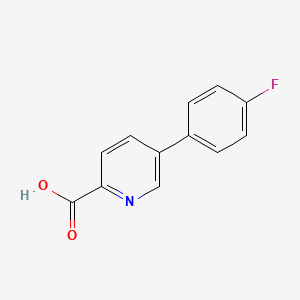

The molecular formula of 4-Isopropoxy-3-methylphenylboronic acid is C10H15BO3 . The InChI code for this compound is 1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Isopropoxy-3-methylphenylboronic acid are not available, boronic acids are generally known for their use in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

4-Isopropoxy-3-methylphenylboronic acid has a melting point of 128-132°C . The predicted boiling point is 338.3±52.0°C . The density is predicted to be 1.08±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

“4-Isopropoxy-3-methylphenylboronic acid” is a type of organoboron reagent, which is widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters, including “4-Isopropoxy-3-methylphenylboronic acid”, is another significant application . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well developed .

Organic Synthesis Building Block

“4-Isopropoxy-3-methylphenylboronic acid” is a highly valuable building block in organic synthesis. It is particularly useful in Suzuki-Miyaura couplings, which are a powerful tool for carbon-carbon bond formation, allowing the creation of complex organic molecules.

Functionalizing Deboronation

Functionalizing deboronation of alkyl boronic esters is another application of "4-Isopropoxy-3-methylphenylboronic acid" . This process includes various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Hydroboration-Deboronation Strategy

“4-Isopropoxy-3-methylphenylboronic acid” can be used in a hydroboration-deboronation strategy . This strategy is an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes .

Research Grade Chemical

“4-Isopropoxy-3-methylphenylboronic acid” is available as a research grade chemical . It can be used in various research applications due to its high purity .

Safety and Hazards

This compound is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion, do not induce vomiting without medical advice .

Orientations Futures

Boron reagents like 4-Isopropoxy-3-methylphenylboronic acid are widely used in Suzuki-Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals . The future directions of this compound could involve its use in the development of new synthetic methodologies and the synthesis of new pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

The primary target of 4-Isopropoxy-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound serves as an organoboron reagent .

Action Environment

The action of 4-Isopropoxy-3-methylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound itself is relatively stable, readily prepared, and generally environmentally benign , which can influence its action, efficacy, and stability.

Propriétés

IUPAC Name |

(3-methyl-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGBZDZYYQVOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629642 |

Source

|

| Record name | {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methylphenylboronic acid | |

CAS RN |

850568-09-1 |

Source

|

| Record name | {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)